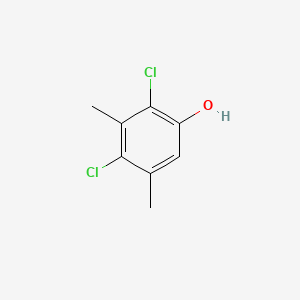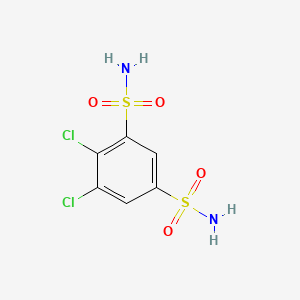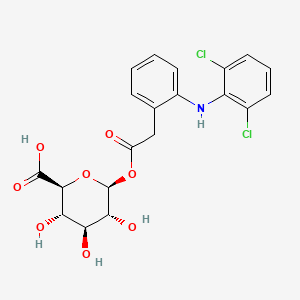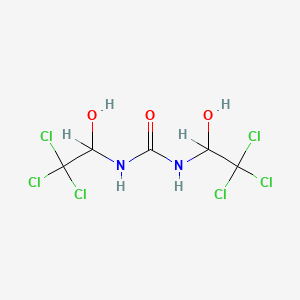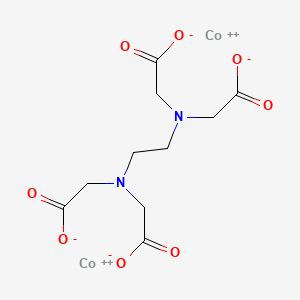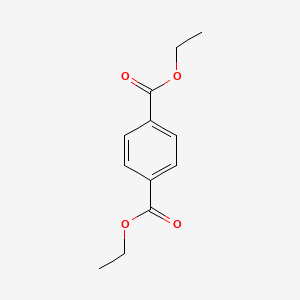
Diethyl terephthalate
Descripción general
Descripción
Diethyl Terephthalate is a diester compound formed from terephthalic acid . It is used in the production of polyesters .
Synthesis Analysis
Diethyl Terephthalate can be synthesized via a greener solventless route. This involves a one-pot heterogeneous Lewis acid catalyzed Diels–Alder addition and dehydration of 2,5-furandicarboxylic acid diethyl ester with ethylene .Molecular Structure Analysis
The molecular formula of Diethyl Terephthalate is C12H14O4 . It is a white to almost white powder or crystal .Chemical Reactions Analysis
The polycondensation reaction of Diethyl Terephthalate exhibits similar energy barriers to the catalyst-free condition . The presence of FDCA units in the backbone almost doubled the PET conversion and monomer yield .Physical And Chemical Properties Analysis
Diethyl Terephthalate is a white to almost white powder or crystal . It has a melting point of 43.0 to 47.0 °C .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Remediation
Diethyl terephthalate can be biodegraded by certain strains of bacteria, such as Delftia sp. WL-3 . This strain can completely mineralize DET through biochemical processes . The metabolic mechanism involves the transformation of DET into terephthalic acid (TPA) by hydrolysis of two ester bonds, which is then converted to protocatechuic acid (PCA) and further mineralized . This biodegradation process has potential applications in the bioremediation of environments contaminated with DET or polyethylene terephthalate (PET) .
Study of Microbial Metabolism
The study of DET degradation by microbes like Delftia sp. WL-3 can help understand the microbial metabolism of synthetic materials . This knowledge can be used to develop new strategies for waste management and environmental protection .
Research on Plastic Degradation
DET is a monomer of polyethylene terephthalate (PET), a widely used plastic material . Studying the degradation of DET can provide insights into the degradation of PET and other similar plastics . This can lead to the development of more sustainable plastics and waste management practices .
Rhizobacteria and Bioremediation
Rhizobacteria, bacteria that live in the root zone of plants, have shown potential in degrading PET plastic, which is made from DET . This suggests that rhizobacteria could be beneficial in the remediation of PET waste in future applications .
Material Science and Conducting Polymers
DET has been studied in the context of n-doped conducting polymers . Understanding the interaction between DET and these polymers can lead to the development of new materials with unique properties .
Safety and Hazards
Direcciones Futuras
There is a growing interest in recycling Diethyl Terephthalate into value-added products for sustainable coating solutions . The future directions include using these recycled products in a sustainable and economically feasible way, so that this can reduce the carbon footprint significantly and help in achieving a closed-loop circular economy .
Mecanismo De Acción
Target of Action
Diethyl terephthalate (DET) is a phthalate ester that primarily targets various microorganisms in the environment . These microorganisms, such as the strain Delftia sp. WL-3, are capable of degrading DET .
Mode of Action
The mode of action of DET involves its interaction with these microorganisms. DET is transformed into various intermediates through biochemical processes facilitated by these microorganisms . The transformation of DET is a crucial step in its biodegradation process .
Biochemical Pathways
The biochemical pathway of DET degradation begins with its transformation into terephthalic acid (TPA) through the hydrolysis of two ester bonds . This is followed by the conversion of TPA into protocatechuic acid (PCA), which is then further mineralized . This pathway is facilitated by the enzymatic actions of the microorganisms .
Pharmacokinetics
The pharmacokinetics of DET, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely influenced by its physical and chemical properties . DET is more dense than water and insoluble in water, which affects its bioavailability . It is also soluble in most organic solvents, which influences its distribution and metabolism .
Result of Action
The result of DET’s action is its complete mineralization by microorganisms, such as Delftia sp. WL-3 . This leads to the formation of cracks on the surface of polyethylene terephthalate (PET) film, indicating the degradation of DET .
Action Environment
The action of DET is influenced by various environmental factors. For instance, the rate of DET degradation can be stable under a wide range of pH values and temperatures . Additionally, the presence of other contaminants in the soil, such as methanol, can provide an alternative pathway for DET biodegradation . The environmental fate, transport, and degradation of DET under natural conditions are highly dependent on its physical and chemical properties .
Propiedades
IUPAC Name |
diethyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHPYYWNBVMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060909 | |
| Record name | Diethyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl terephthalate | |
CAS RN |
636-09-9 | |
| Record name | Diethyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL TEREPHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N97X85L3CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diethyl terephthalate?
A1: Diethyl terephthalate has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. []
Q2: What spectroscopic techniques are used to characterize DET?
A2: Researchers utilize various techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), to characterize DET. [, , , , , ]
Q3: What is the crystal structure of DET?
A3: DET crystallizes in a monoclinic system with the space group P21/n. The molecule is planar, except for the terminal CH3 groups. []
Q4: Can DET be used as a phase change material?
A5: Recent research investigates the potential of upcycled DET from PET plastics for applications as phase change materials in energy harvesting. []
Q5: What is the role of DET in the synthesis of poly(ethylene terephthalate)?
A6: DET serves as a precursor to terephthalic acid, a key monomer in PET production. DET can be produced from biomass-derived muconic acid through a two-step process involving Diels-Alder reaction and dehydrogenation. This bio-based route offers a sustainable alternative to conventional PET synthesis from fossil fuels. [, , ]
Q6: How do titanium catalysts facilitate the polycondensation reaction of DET?
A7: Density Functional Theory (DFT) studies reveal that titanium alkoxides, such as Ti(OEt)4, act as effective catalysts in the polycondensation of DET. The catalytic activity stems from the coordination of the carboxy oxygen of DET to the titanium center, facilitating the reaction and lowering the energy barrier. []
Q7: Can microorganisms degrade DET?
A8: Yes, certain bacterial species, like Comamonas testosteroni and Delftia sp. WL-3, exhibit the ability to degrade DET. These bacteria utilize DET as a sole carbon source for growth, breaking it down into simpler compounds. [, , , ]
Q8: What are the environmental concerns associated with DET and PET?
A9: The widespread use of PET leads to significant environmental pollution due to its slow degradation rate. DET, being a precursor to PET and a potential migrant from PET products, also raises ecological concerns. Research focuses on mitigating these impacts through biodegradation and recycling initiatives. [, , , ]
Q9: How is DET analyzed in different matrices?
A10: Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), electrospray ionization mass spectrometry (ESI-MS), reverse-phase high-pressure liquid chromatography (HPLC), and ion mobility spectrometry (IMS) are employed to detect and quantify DET in various matrices, including environmental samples and food simulants. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




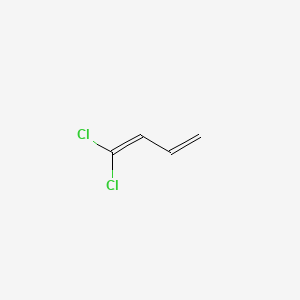
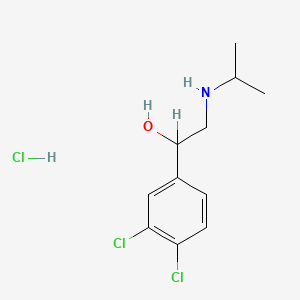
![2-[(3,5-Dichlorophenyl)amino]benzoic acid](/img/structure/B1670468.png)
